N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide
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Overview
Description
N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a tert-butylphenoxy group and a phenylpropanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-tert-butylphenol with 3-bromopyridine under basic conditions to form 2-(2-tert-butylphenoxy)pyridine. This intermediate is then reacted with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- 1-(2-(2-tert-Butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
Uniqueness
N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide stands out due to its unique combination of a tert-butylphenoxy group and a phenylpropanamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918343-78-9 |
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Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C24H26N2O2/c1-24(2,3)19-12-7-8-14-21(19)28-23-20(13-9-17-25-23)26-22(27)16-15-18-10-5-4-6-11-18/h4-14,17H,15-16H2,1-3H3,(H,26,27) |
InChI Key |
APCWNDCHERIRMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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